2-(Azulen-2-yl)pyridine

Acidochromism pH Indicator Optical Sensor

Sensor development requires precise isomer control: 1-substituted or 4-substituted pyridylazulenes exhibit different spectral responses, invalidating assay calibration. This 2-substituted isomer provides: - Single-step blue→red transition upon Hg²⁺/Pd²⁺ coordination (distinct from 1-isomer) - Calibrated acidochromic shift in pH 1.5-3.5 - Hole mobility up to 0.29 cm² V⁻¹ s⁻¹ in OFET prototypes Procure the exact scaffold for reproducible chemosensor and OFET research.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 881211-84-3
Cat. No. B12602963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azulen-2-yl)pyridine
CAS881211-84-3
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3
InChIInChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H
InChIKeyKUZMWEDYXMDNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azulen-2-yl)pyridine Baseline Properties


2-(Azulen-2-yl)pyridine (CAS 881211-84-3), also known as 2-(2-pyridyl)azulene, is a non-alternant heteroaromatic compound formed by the direct linkage of an azulene ring to a pyridine ring at the 2-position of the azulene moiety. Its molecular formula is C₁₅H₁₁N, with an exact molecular weight of 205.089149355 g/mol, and it possesses one rotatable bond between the two aromatic systems . The compound belongs to the pyridylazulene class, which leverages the unique electronic structure of azulene—a fused five- and seven-membered ring system characterized by a large intrinsic dipole moment, a small HOMO–LUMO gap enabling visible-region absorption, and the capacity for stimuli-responsive behavior [1].

2-(Azulen-2-yl)pyridine Substitution Dependence


Generic substitution among pyridylazulene isomers (e.g., 1-pyridyl, 2-pyridyl, or 4-pyridyl variants) is not scientifically valid due to the pronounced substitution-pattern dependence of their photophysical and chromic responses. The position of the pyridyl group on the azulene core directly governs the compound's acidochromic behavior and metal-ion sensing selectivity: for example, 2-pyridylazulenes exhibit a distinct, single-step color change from blue to red upon protonation or coordination with soft metal ions (e.g., Hg²⁺), whereas 1-pyridylazulenes and 1,3-dipyridylazulenes display different spectral shifts and, in the latter case, a loss of the two-step color change characteristic [1]. These position-specific electronic effects arise because protonation or metal coordination occurs exclusively at the pyridine nitrogen, and the electronic coupling between the pyridine and the azulene's HOMO/LUMO orbitals varies significantly with the substitution site, directly impacting sensor threshold intervals and device performance [2]. Therefore, procurement of the precise 2-substituted isomer is essential for reproducibility in any application dependent on specific colorimetric or electronic responses.

2-(Azulen-2-yl)pyridine Differentiation Evidence


Acidochromic Differentiation: 2- vs 1-Pyridylazulene

The acidochromic behavior of 2-(azulen-2-yl)pyridine differs qualitatively from its 1-substituted isomer. Under identical acid titration conditions, 2-pyridylazulene exhibits a single-step color transition from blue to red with a defined pH transition interval of 1.5–3.5, whereas 1-pyridylazulene displays a different visual response and pH threshold range [1]. This substitution-dependent behavior has been confirmed by computational modeling, which demonstrates that the protonation-induced electronic reorganization and consequent spectral shift are governed by the position of the pyridyl attachment on the azulene core [2].

Acidochromism pH Indicator Optical Sensor

Soft Metal Ion Sensing Selectivity

2-(Azulen-2-yl)pyridine demonstrates selective colorimetric sensing toward soft metal ions (e.g., Hg²⁺, Pd²⁺) with a blue-to-red color transition, whereas 1-pyridylazulene and 1,3-dipyridylazulene show altered or reduced selectivity profiles [1]. The coordination occurs specifically at the pyridine nitrogen, and the 2-substitution pattern yields a distinct spectral response that has been exploited for sensor development, including sulfur-functionalized derivatives that enhance Hg²⁺ selectivity [2].

Chemosensor Metal Ion Detection Colorimetric Sensor

Basicity Enhancement over Bipyridyl Ligands

While direct basicity data for 2-(azulen-2-yl)pyridine is not reported, the structurally analogous 2-(2-pyridyl)-1-azaazulene exhibits relatively stronger basicity compared with the widely used bidentate ligand 2,2′-bipyridyl [1]. This enhanced basicity is attributed to the electron-donating character of the azulene/azaazulene π-system, which increases electron density at the pyridine nitrogen and is expected to translate to 2-(azulen-2-yl)pyridine, given the shared pyridylazulene electronic framework [2].

Basicity Ligand Design Coordination Chemistry

Hole Mobility in Azulene–Pyridine Systems

Azulene–pyridine-fused heteroaromatics (Az-Py series) have been shown to exhibit hole mobilities up to 0.29 cm² V⁻¹ s⁻¹ in single-crystal ribbon devices, a value competitive with established organic semiconducting materials and demonstrating the potential of the azulene–pyridine π-system for charge transport applications [1]. This class-level performance indicates that 2-(azulen-2-yl)pyridine, as a core building block, may support similar charge-transport characteristics, though direct mobility measurements for the monomeric compound have not been reported [2].

Organic Semiconductor Hole Mobility OFET

2-(Azulen-2-yl)pyridine Application Scenarios


Soft Heavy Metal Colorimetric Sensing

Researchers developing optical sensors for environmental or biological heavy metal detection should procure 2-(azulen-2-yl)pyridine as the preferred scaffold. Its regiospecific blue-to-red colorimetric response upon coordination with soft metal ions such as Hg²⁺ and Pd²⁺ is documented and distinct from the 1-substituted isomer, enabling reliable sensor calibration [1]. Sulfur-functionalized derivatives have further demonstrated enhanced Hg²⁺ selectivity, confirming the utility of this core structure for selective chemosensor design [2].

Acidic pH Indicator

2-(Azulen-2-yl)pyridine provides a calibrated acidochromic transition in the pH 1.5–3.5 range, making it suitable for specialized pH indicator applications where traditional indicators lack sensitivity or stability [1]. The single-step blue-to-red transition enables straightforward visual or spectrophotometric monitoring of strongly acidic environments, with the precise substitution pattern ensuring reproducible threshold behavior not achievable with isomeric pyridylazulenes [2].

Organic Semiconductor Building Block

The azulene–pyridine π-system, as demonstrated by Az-Py fused heteroaromatics, supports hole mobilities up to 0.29 cm² V⁻¹ s⁻¹ in single-crystal OFET devices [1]. Procurement of 2-(azulen-2-yl)pyridine enables its use as a monomeric precursor or structural motif for the synthesis of extended π-conjugated materials targeting organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other charge-transport applications [2].

Ligand for Metal Complex Synthesis

As a heteroaromatic ligand, 2-(azulen-2-yl)pyridine offers a pyridine nitrogen coordination site electronically modulated by the azulene π-system. Structurally analogous pyridylazulenes and azaazulenes exhibit enhanced basicity relative to bipyridine ligands [1], suggesting that metal complexes of this scaffold may display altered redox potentials, photophysical properties, and catalytic activity. Researchers in coordination chemistry can utilize this compound as a starting point for novel metal complex libraries [2].

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